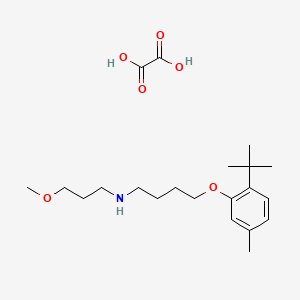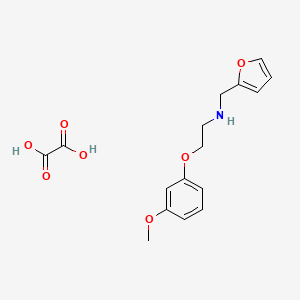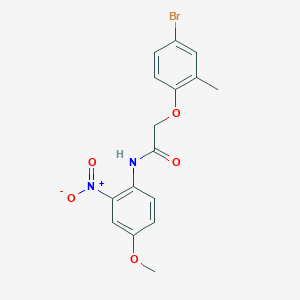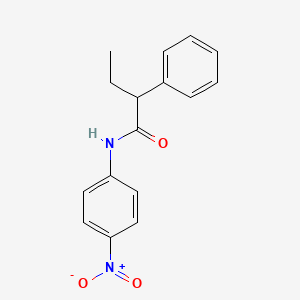
4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Overview
Description
4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine; oxalic acid is a complex organic compound It is characterized by the presence of a phenoxy group, a tert-butyl group, a methoxypropyl group, and an amine group, combined with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-tert-butyl-5-methylphenol with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.
Introduction of the amine group: The phenoxy intermediate is then reacted with a suitable amine derivative, such as 3-methoxypropylamine, under controlled conditions to introduce the amine group.
Formation of the final compound: The final step involves the reaction of the intermediate with oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(2-tert-butyl-5-methylphenoxy)butan-1-amine: Lacks the methoxypropyl group.
4-(2-tert-butylphenoxy)-N-(3-methoxypropyl)butan-1-amine: Lacks the methyl group on the phenoxy ring.
4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine: Without oxalic acid.
Uniqueness
The presence of both the methoxypropyl group and oxalic acid in 4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine makes it unique compared to similar compounds. These groups may confer distinct chemical properties and biological activities, making it a compound of interest for further study.
Properties
IUPAC Name |
4-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.C2H2O4/c1-16-9-10-17(19(2,3)4)18(15-16)22-14-7-6-11-20-12-8-13-21-5;3-1(4)2(5)6/h9-10,15,20H,6-8,11-14H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXLUUIHKCWLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCCNCCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol](/img/structure/B4002025.png)
![2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4002029.png)

![1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002053.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4002061.png)
![3,4,5-trimethoxy-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B4002062.png)

![2-Methyl-8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline;oxalic acid](/img/structure/B4002065.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4002071.png)
![Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B4002079.png)
![4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B4002100.png)
![10-bromo-6-(3-ethoxy-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4002110.png)
![4-tert-butyl-N-[2-(2,3-dichlorophenoxy)ethyl]benzamide](/img/structure/B4002118.png)

